molecular formula C16H22N4O5S2 B2547532 tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate CAS No. 1251620-21-9

tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate

Cat. No. B2547532
CAS RN: 1251620-21-9
M. Wt: 414.5
InChI Key: RNSOPVCGGLFVSG-UHFFFAOYSA-N
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Description

The compound tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the possible synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines, has been explored due to their potential as cardiovascular agents . These compounds are synthesized by fusing triazolo rings to various heterocyclic systems. The tert-butyl group is a common moiety in medicinal chemistry, often used to improve the pharmacokinetic properties of a drug. The synthesis of similar compounds involves multi-step reactions, including the formation of intermediates that are further functionalized to achieve the desired product .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using spectroscopic methods and X-ray crystallography . For instance, the cyclopalladation of tert-butyl oxazoline derivatives has been reported, providing insights into the structural aspects of tert-butyl-containing heterocycles . Additionally, the structural analysis of cobalt(II)-mediated synthesis products has been performed, revealing planar molecules and the importance of substituent positioning for the stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of related heterocyclic compounds has been investigated, particularly in the context of cascade reactions and cyclization processes . For example, tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates have been shown to undergo reactions with alkyl lithiums to form new heterocyclic structures . These findings suggest that the tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and substituents. The presence of tert-butyl groups can affect the solubility, stability, and overall reactivity of the compound. The synthesis of tert-butyl-containing triazolopyridines has been reported, which could provide a basis for predicting the properties of the compound . These properties are crucial for the development of pharmaceutical agents, as they determine the compound's behavior in biological systems.

Scientific Research Applications

Anionic Cascade Recyclization

The study by Ivanov (2020) focuses on the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines leading to various carboxylates and derivatives through treatment with alkyl lithiums. This work is crucial for understanding the reactivity and transformation pathways of related triazinones and could be relevant for the synthesis or functionalization of compounds similar to the one . Read more.

Cardiovascular Agents Synthesis

Sato et al. (1980) describe the synthesis and biological evaluation of 1,2,4-triazolo[1,5-a]pyrimidines, indicating their potential as cardiovascular agents due to their coronary vasodilating and antihypertensive activities. This research could provide insights into the therapeutic applications of related triazolopyridine derivatives. Read more.

Luminescent Lanthanide Ion Complexes

The work by de Bettencourt-Dias et al. (2007) on thiophene-derivatized pybox and its highly luminescent lanthanide ion complexes presents an avenue for exploring the luminescent properties of related compounds, which could be beneficial in materials science and sensor development. Read more.

Click Chemistry in Unnatural Amino Acid Derivatives

Patil and Luzzio (2017) discuss the synthesis of triazolylalanine analogues through click chemistry, starting with tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives. This methodology could be relevant for the functionalization or creation of bioactive derivatives of the compound . Read more.

Intramolecular Cyclization for Annelation

Kolodina and Lesin (2009) explore the intramolecular cyclization of 4-amino-3-alkylsulfanyl-1,2,4-triazoles, which could provide insights into synthesizing or modifying compounds with similar structural features, including the one specified. Read more.

Mechanism of Action

The mechanism of action of triazoles is often related to their ability to interact with biological systems . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Safety and Hazards

While triazoles have a broad range of therapeutic applications, they can also have adverse events such as hepatotoxicity and hormonal problems . This leads to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science .

properties

IUPAC Name

tert-butyl 2-(3-oxo-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5S2/c1-16(2,3)25-14(21)11-20-15(22)19-10-12(4-5-13(19)17-20)27(23,24)18-6-8-26-9-7-18/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSOPVCGGLFVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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